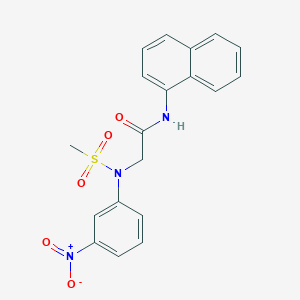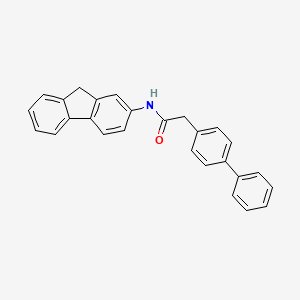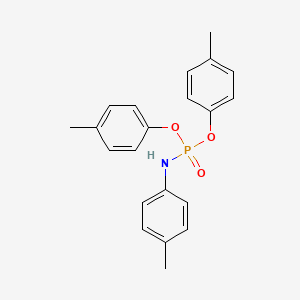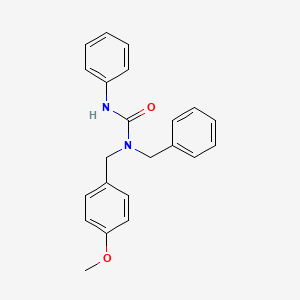
N~2~-(methylsulfonyl)-N-naphthalen-1-yl-N~2~-(3-nitrophenyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(methylsulfonyl)-N-naphthalen-1-yl-N~2~-(3-nitrophenyl)glycinamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a naphthalene ring, a nitrophenyl group, and a methylsulfonyl moiety, which contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-(methylsulfonyl)-N-naphthalen-1-yl-N~2~-(3-nitrophenyl)glycinamide typically involves multi-step organic reactions. One common approach is the condensation of naphthalen-1-ylamine with 3-nitrobenzoyl chloride to form an intermediate amide. This intermediate is then reacted with methylsulfonyl chloride in the presence of a base, such as triethylamine, to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N~2~-(methylsulfonyl)-N-naphthalen-1-yl-N~2~-(3-nitrophenyl)glycinamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methylsulfonyl group.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted glycinamides depending on the nucleophile used.
科学的研究の応用
N~2~-(methylsulfonyl)-N-naphthalen-1-yl-N~2~-(3-nitrophenyl)glycinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of N2-(methylsulfonyl)-N-naphthalen-1-yl-N~2~-(3-nitrophenyl)glycinamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to specific active sites, modulating the activity of these targets. For example, the nitrophenyl group may participate in hydrogen bonding and electrostatic interactions, while the naphthalene ring can engage in π-π stacking interactions.
類似化合物との比較
Similar Compounds
- N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)-N~1~-(4-pyridinylmethyl)glycinamide
- N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)-N~2~-(4-phenoxyphenyl)glycinamide
Uniqueness
N~2~-(methylsulfonyl)-N-naphthalen-1-yl-N~2~-(3-nitrophenyl)glycinamide is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C19H17N3O5S |
|---|---|
分子量 |
399.4 g/mol |
IUPAC名 |
2-(N-methylsulfonyl-3-nitroanilino)-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C19H17N3O5S/c1-28(26,27)21(15-8-5-9-16(12-15)22(24)25)13-19(23)20-18-11-4-7-14-6-2-3-10-17(14)18/h2-12H,13H2,1H3,(H,20,23) |
InChIキー |
CRXIDEXEHBDTGP-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=CC2=CC=CC=C21)C3=CC(=CC=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[({1-hydroxy-4-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]naphthalen-2-yl}carbonyl)amino]-4-(octadecyloxy)benzoic acid](/img/structure/B15151866.png)
![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 8-chloro-2-phenylquinoline-4-carboxylate](/img/structure/B15151872.png)
![3-{5-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B15151875.png)
![N~2~-(4-ethylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B15151883.png)
![(4-Chlorophenyl)(2,3,4,5-tetrahydrobenzo[b]oxepin-7-yl)methanone](/img/structure/B15151890.png)
![N-cyclohexyl-2-({N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-ethoxyphenyl)glycyl}amino)benzamide](/img/structure/B15151894.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N-(4-phenylbutan-2-yl)glycinamide](/img/structure/B15151902.png)

![(2E)-3-({3-[ethyl(phenyl)carbamoyl]phenyl}carbamoyl)prop-2-enoic acid](/img/structure/B15151915.png)
![2-Butenoic acid, 4-[[2-(4-morpholinyl)ethyl]amino]-4-oxo-](/img/structure/B15151918.png)
![N-(2,4-dimethylphenyl)-4-({[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)benzamide](/img/structure/B15151920.png)
![4-chloro-N-[2-(morpholin-4-ylcarbonyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B15151945.png)
